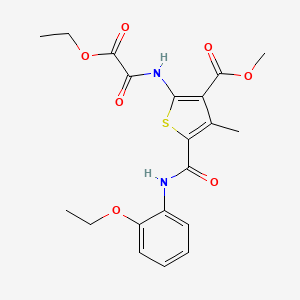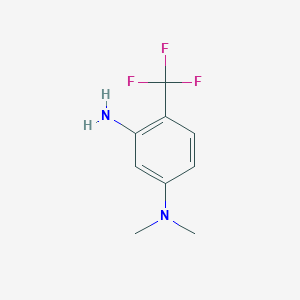![molecular formula C18H16O2 B12077209 3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one CAS No. 54714-92-0](/img/structure/B12077209.png)
3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2’-oxiran]-1-one is a complex organic compound characterized by its spiro structure, which includes a naphthalene ring fused to an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2’-oxiran]-1-one typically involves the following steps:
-
Formation of the Naphthalene Derivative: : The initial step involves the preparation of a naphthalene derivative, which can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Introduction of the Oxirane Ring: : The next step is the formation of the oxirane ring. This can be done by reacting the naphthalene derivative with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the oxirane ring at the desired position.
-
Spiro Compound Formation: : The final step involves the cyclization reaction to form the spiro compound. This can be achieved by treating the intermediate with a base such as sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
化学反応の分析
Types of Reactions
-
Oxidation: : The oxirane ring in 3’-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2’-oxiran]-1-one can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
-
Reduction: : Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of diols.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring. Nucleophiles such as amines or thiols can open the oxirane ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of diols.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
3’-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2’-oxiran]-1-one has several applications in scientific research:
-
Medicinal Chemistry: : This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors due to its unique structural features.
-
Materials Science: : The compound’s spiro structure makes it a candidate for the development of novel materials with specific optical or electronic properties.
-
Biological Studies: : It can be used in studies involving enzyme inhibition or as a probe to understand biochemical pathways.
-
Industrial Applications: : Potential use in the synthesis of polymers or as an intermediate in the production of fine chemicals.
作用機序
The mechanism of action of 3’-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2’-oxiran]-1-one depends on its interaction with molecular targets. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or altering protein function. The naphthalene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- 3-(4-Methylphenyl)-2-oxiranyl(phenyl)methanone
- 3-(4-Chlorophenyl)-2-oxiranyl(phenyl)methanone
- 3-(4-Methoxyphenyl)oxiran-2-ylmethanol
Uniqueness
3’-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2’-oxiran]-1-one is unique due to its spiro structure, which imparts distinct chemical and physical properties compared to linear or cyclic analogs. This structural uniqueness can lead to different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science.
特性
CAS番号 |
54714-92-0 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
3'-(4-methylphenyl)spiro[3,4-dihydronaphthalene-2,2'-oxirane]-1-one |
InChI |
InChI=1S/C18H16O2/c1-12-6-8-14(9-7-12)17-18(20-17)11-10-13-4-2-3-5-15(13)16(18)19/h2-9,17H,10-11H2,1H3 |
InChIキー |
BGGAPEMJYSEKNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C3(O2)CCC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)
![N,N'-Ethylenebis[N-metylpropane-1,3-diamine]](/img/structure/B12077142.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B12077149.png)
![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B12077153.png)


![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)




![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)

